![molecular formula C18H21N3O2S B6624248 4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ESI-09, which is a selective inhibitor of the protein Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, ESI-09 has the potential to be used as a therapeutic agent in the treatment of various diseases, including cancer and degenerative disorders.
Mechanism of Action
ESI-09 selectively inhibits the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. This binding prevents the secretion of Wnt ligands, which are required for the activation of the Wnt signaling pathway. Therefore, ESI-09 effectively inhibits the Wnt signaling pathway, which is dysregulated in various diseases.
Biochemical and Physiological Effects:
ESI-09 has several biochemical and physiological effects, including the inhibition of cancer cell growth, promotion of stem cell differentiation, and regulation of neuronal function. ESI-09 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, ESI-09 has been shown to promote the differentiation of stem cells into neurons, which is crucial for the development and function of the nervous system.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages for lab experiments, including its selectivity and potency as a Wnt signaling pathway inhibitor. Additionally, ESI-09 has been shown to be effective in inhibiting cancer cell growth and promoting stem cell differentiation, which are important research areas in medicinal chemistry. However, ESI-09 has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the concentration and delivery method of ESI-09 in lab experiments.
Future Directions
ESI-09 has several potential future directions for research, including its use as a therapeutic agent for cancer and degenerative disorders. Additionally, ESI-09 has the potential to be used in regenerative medicine for the differentiation of stem cells into neurons. Further research is needed to optimize the synthesis and delivery of ESI-09 and to investigate its potential applications in various diseases. Furthermore, the mechanism of action of ESI-09 and its interactions with other signaling pathways should be further investigated to fully understand its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of ESI-09 involves several steps, including the reaction of 4-bromoaniline with ethylsulfonyl chloride to form 4-ethylsulfonylaniline. This compound is then reacted with 1-methylindazole-3-carboxaldehyde to form the final product, 4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Scientific Research Applications
ESI-09 has been extensively studied for its potential applications in medicinal chemistry. Several research studies have demonstrated that ESI-09 can selectively inhibit the Wnt signaling pathway, which is dysregulated in various diseases, including cancer and degenerative disorders. ESI-09 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as a therapeutic agent for cancer treatment. Additionally, ESI-09 has been shown to promote the differentiation of stem cells into neurons, suggesting its potential use in regenerative medicine.
properties
IUPAC Name |
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-24(22,23)15-10-8-14(9-11-15)19-13-12-17-16-6-4-5-7-18(16)21(2)20-17/h4-11,19H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXAQNPWOQECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCCC2=NN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.